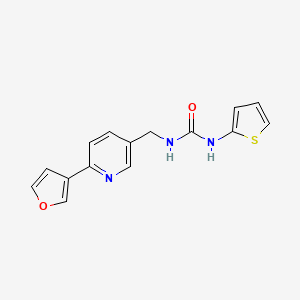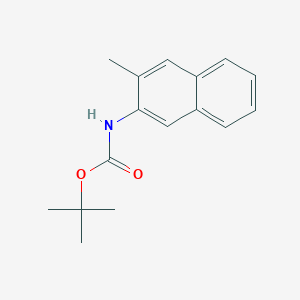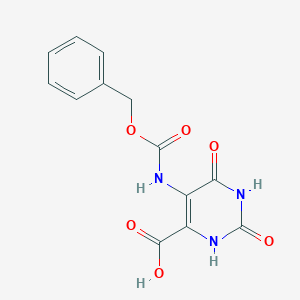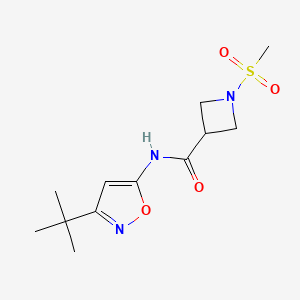
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea" is a heterocyclic molecule that incorporates several distinct functional groups and structural motifs, including a furan ring, a pyridine ring, and a thiophene ring, all of which are connected through a urea linkage. This type of compound is of interest due to its potential biological activity, particularly as a kinase inhibitor, which could have implications in therapeutic applications such as antiangiogenesis.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to the one often involves multi-step reactions that can include the formation of thiazolo[2,3-a]pyridine derivatives. For instance, the synthesis of 6-thiophen-2-yl and 6-furan-2-ylthiazolo[2,3-a]pyridine derivatives has been achieved through the reaction of methyl-2-thiazolin-4-one with cyanomethylenethiophen-2-yl and cyanomethylenefuran-2-yl derivatives . Although the exact synthesis of "1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea" is not detailed, it is likely that similar activated nitriles and multi-component reactions are involved in its preparation.
Molecular Structure Analysis
The molecular structure of related compounds has been established using spectral data, which includes techniques such as NMR, IR, and mass spectrometry . These methods allow for the determination of the connectivity of the atoms within the molecule and the identification of functional groups. The presence of heteroatoms like sulfur and oxygen in the thiophene and furan rings, respectively, can influence the electronic properties of the molecule and potentially its biological activity.
Chemical Reactions Analysis
Compounds containing urea functionalities, such as the one being analyzed, can participate in various chemical reactions. The urea group can engage in hydrogen bonding, which may be crucial for the biological activity of these molecules. Additionally, the heterocyclic components of the molecule, such as the furan and thiophene rings, can undergo electrophilic substitution reactions, which can be utilized to further modify the compound and tailor its properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The presence of aromatic systems along with heteroatoms contributes to the compound's stability, solubility, and potential interactions with biological targets. For example, the antiangiogenic activity of related 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas has been evaluated, showing that these compounds can inhibit VEGFR-2 tyrosine kinase, which is a key player in angiogenesis . The physical properties such as melting point, solubility, and crystallinity would be determined by the specific substituents and their arrangement in the molecule.
Propriétés
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-15(18-14-2-1-7-21-14)17-9-11-3-4-13(16-8-11)12-5-6-20-10-12/h1-8,10H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDIMCMDKWVVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B3019947.png)

![2-Methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3019950.png)



![N-(4-acetylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3019960.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3019962.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3019964.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B3019967.png)
![2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide](/img/structure/B3019968.png)